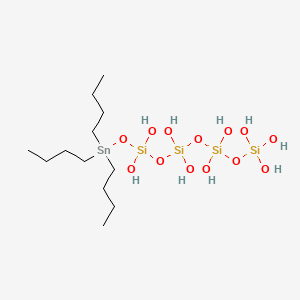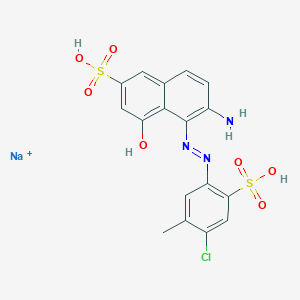
6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt is a complex organic compound with the molecular formula C17H14ClN3NaO7S2. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-5-methyl-2-sulphoaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulphonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes to obtain a high-purity dye.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo bond can be cleaved under reductive conditions, releasing aromatic amines that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-hydroxy-5-((4-nitrophenyl)azo)naphthalene-2-sulphonic acid
- 6-Amino-5-((4-chloro-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- 6-Amino-5-((4-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
Uniqueness
6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and color properties. The combination of these substituents makes it distinct from other similar azo compounds.
Properties
CAS No. |
93805-06-2 |
|---|---|
Molecular Formula |
C17H14ClN3NaO7S2+ |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
sodium;6-amino-5-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14ClN3O7S2.Na/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);/q;+1 |
InChI Key |
ISWRZPQXYUIAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


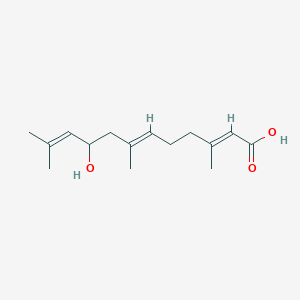
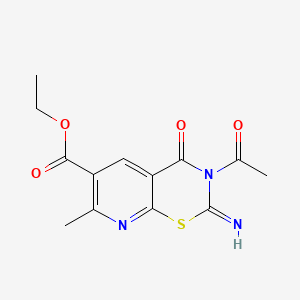

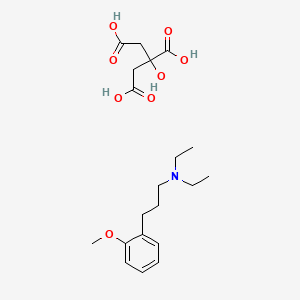
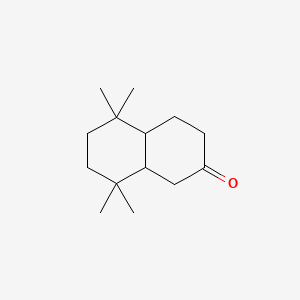
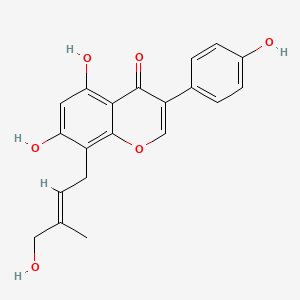




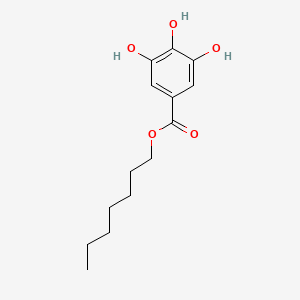
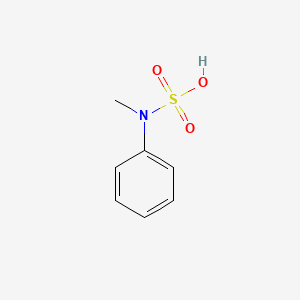
![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)
